3-N-Me-Phe-morphiceptin 3-N-Me-Phe-morphiceptin Selective μ opioid receptor agonist (IC50 values are 5.5 and > 10000 nM for inhibition of 125I-FK 33,824 and 125I-DADLE binding to μ and δ sites respectively). Produces naloxone-reversible analgesia, catalepsy and hyperthermia following central administration in rats in vivo.
Brand Name: Vulcanchem
CAS No.: 83397-56-2
VCID: VC20748315
InChI: InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)/t22-,23+,24-,25-/m0/s1
SMILES: CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N
Molecular Formula: C29H37N5O5
Molecular Weight: 535.6 g/mol

3-N-Me-Phe-morphiceptin

CAS No.: 83397-56-2

VCID: VC20748315

Molecular Formula: C29H37N5O5

Molecular Weight: 535.6 g/mol

* For research use only. Not for human or veterinary use.

3-N-Me-Phe-morphiceptin - 83397-56-2

Description

3-N-Methyl-Phenylalanine-Morphiceptin, commonly referred to as 3-N-Me-Phe-morphiceptin, is a synthetic peptide analog of morphiceptin, which is a potent opioid peptide known for its selective action on mu-opioid receptors. The compound is classified under the broader category of peptide ligands and has been studied for its potential therapeutic applications in pain management and other opioid-related conditions.

Biological Activity

3.1 Mechanism of Action

3-N-Me-Phe-morphiceptin functions primarily as a mu-opioid receptor agonist, exhibiting high selectivity for these receptors. This selectivity is crucial for its analgesic effects while minimizing side effects typically associated with non-selective opioid agonists.

3.2 Pharmacological Studies

Research has demonstrated that modifications in the structure of morphiceptin, such as the introduction of the N-methyl group in phenylalanine, significantly enhance its potency and efficacy in various biological assays:

  • Binding Affinity: The compound shows increased mu-opioid receptor binding affinity compared to morphiceptin.

  • Behavioral Effects: In animal models, studies indicate that 3-N-Me-Phe-morphiceptin can induce significant analgesic effects while also influencing behaviors related to opioid administration, such as motor seizures and "wet dog shakes" .

Research Findings

4.1 Comparative Efficacy

A comparative analysis of various morphiceptin analogs highlighted that 3-N-Me-Phe-morphiceptin (also referred to as PL017) exhibits superior activity in mu receptor binding assays and functional tests compared to other derivatives:

CompoundMu Receptor Binding Affinity (nM)Efficacy in Analgesic Assays
Morphiceptin20Moderate
3-N-Me-Phe-morphiceptin5High
Other Analog (e.g., PL032)15Low

4.2 Neuropharmacological Implications

Studies involving the administration of 3-N-Me-Phe-morphiceptin in rat models have shown distinct neuropharmacological outcomes:

  • Seizure Activity: The compound was observed to provoke convulsions and prolonged seizure activity in specific conditions where hippocampal neurons were lesioned .

  • Behavioral Changes: Alterations in motor activity were noted, indicating that while the compound is effective for pain relief, it may also carry risks for inducing seizure-like activities under certain conditions.

CAS No. 83397-56-2
Product Name 3-N-Me-Phe-morphiceptin
Molecular Formula C29H37N5O5
Molecular Weight 535.6 g/mol
IUPAC Name (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2R)-2-carbamoylpyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-N-methylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C29H37N5O5/c1-32(25(18-19-7-3-2-4-8-19)29(39)33-15-5-9-23(33)26(31)36)28(38)24-10-6-16-34(24)27(37)22(30)17-20-11-13-21(35)14-12-20/h2-4,7-8,11-14,22-25,35H,5-6,9-10,15-18,30H2,1H3,(H2,31,36)/t22-,23+,24-,25-/m0/s1
Standard InChIKey JAKBYSTWCHUQOK-NDBXHCKUSA-N
Isomeric SMILES CN([C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@@H]2C(=O)N)C(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N
SMILES CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N
Canonical SMILES CN(C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)N)C(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N
Sequence YPFP
Synonyms 3-N-Me-Phe-morphiceptin
morphiceptin, N-Me-Phe(3)-
morphiceptin, N-Me-Phe(3)-, all L-isomer
morphiceptin, N-methylphenylalanine(3)-
PL 017
PL 17
PL-017
PL-17
PL17
Tyr-Pro-N-MePhe-Pro-NH2
tyrosyl-prolyl-N-methylphenlalanyl-prolinamide
PubChem Compound 115335
Last Modified Apr 15 2024

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